molecular formula C19H17N3O4 B4505013 N-[(1-oxo-2(1H)-phthalazinyl)acetyl]phenylalanine

N-[(1-oxo-2(1H)-phthalazinyl)acetyl]phenylalanine

Cat. No.: B4505013
M. Wt: 351.4 g/mol
InChI Key: KGBKLKAXJLEZNE-UHFFFAOYSA-N
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Description

N-[(1-oxo-2(1H)-phthalazinyl)acetyl]phenylalanine is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.12190603 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Biosynthesis

Biosynthesis and Metabolic Utilization in Plants

Phenylalanine plays a crucial role in the biosynthesis of various plant compounds essential for growth, development, and defense against stresses. It acts as a metabolic node connecting primary and secondary metabolism in plants. In conifers, phenylalanine is a precursor for lignin, a major component of wood, demonstrating the importance of its metabolic pathways in carbon channeling from photosynthesis to phenylpropanoids (Pascual et al., 2016).

Phenylalanine Hydroxylation Mechanisms

The hydroxylation of phenylalanine is a critical biochemical reaction carried out by phenylalanine hydroxylase, an enzyme that converts phenylalanine into tyrosine. This process is vital for amino acid catabolism and the biosynthesis of neurotransmitters, highlighting the enzyme's significance in metabolic pathways (Fitzpatrick, 2003).

Analytical Chemistry and Environmental Monitoring

Determination in Biological and Environmental Samples

Phenylalanine's concentration in biological fluids and environmental samples, such as river water, can be determined using high-performance liquid chromatography with fluorescence detection. This method is crucial for monitoring phenylalanine levels related to metabolic disorders or environmental pollution (Rennie, 1989).

Material Science and Engineering

Low-Molecular-Weight Gelators

Derivatives of phenylalanine have been explored for their ability to form supramolecular gels, which are used in various applications such as drug delivery, tissue engineering, and environmental remediation. The self-assembly and gelation properties of phenylalanine derivatives demonstrate their potential in creating materials with tailored functions (Das et al., 2017).

Properties

IUPAC Name

2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(21-16(19(25)26)10-13-6-2-1-3-7-13)12-22-18(24)15-9-5-4-8-14(15)11-20-22/h1-9,11,16H,10,12H2,(H,21,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBKLKAXJLEZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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